2-Methyl-8-quinolinyl 4-chlorobenzoate
Description
Properties
Molecular Formula |
C17H12ClNO2 |
|---|---|
Molecular Weight |
297.7g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C17H12ClNO2/c1-11-5-6-12-3-2-4-15(16(12)19-11)21-17(20)13-7-9-14(18)10-8-13/h2-10H,1H3 |
InChI Key |
LLJNHRLWARQRIH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Variations: The quinoline core in this compound provides a planar aromatic system, favoring π-π interactions in biological targets.
Halogen positioning: 4-Chlorobenzoate derivatives (e.g., isosorbide di-esters) exhibit stronger AChE inhibition (Ki = 6.60 µM) than brominated analogues (Ki = 13.4 µM), highlighting the importance of chlorine’s electronegativity and size .
Biological Activity: While direct activity data for this compound are unavailable, structurally similar 4-chlorobenzoate esters show notable enzyme inhibition. For example, isosorbide di-(4-chlorobenzoate) is a potent AChE inhibitor, suggesting the target compound may share comparable mechanisms .
Notes
Preparation Methods
Reaction Conditions and Catalysis
-
Solvent System : Benzene or toluene acts as the primary solvent, while N,N-dimethylformamide (DMF) serves as a co-solvent to enhance reactivity.
-
Temperature : Maintaining the reaction at 30–65°C prevents side reactions such as dimerization.
-
Stoichiometry : A 2:1 molar ratio of SOCl₂ to 4-chlorobenzoic acid ensures complete conversion.
A typical procedure involves heating 4-chlorobenzoic acid (1.0 equiv) in benzene/DMF (3:1 v/v) to 55°C, followed by dropwise addition of SOCl₂ (2.0 equiv) over 30 minutes. After 4 hours, the mixture is cooled, and the organic layer is separated. Distillation recovers excess SOCl₂ and benzene, leaving 4-chlorobenzoyl chloride in >90% yield.
Esterification to Form 2-Methyl-8-quinolinyl 4-Chlorobenzoate
The final step involves coupling 2-methyl-8-hydroxyquinoline with 4-chlorobenzoyl chloride via nucleophilic acyl substitution. This reaction is optimized for minimal byproduct formation and high regioselectivity.
Catalytic Systems and Solvent Effects
-
Base Selection : Pyridine or triethylamine neutralizes HCl, shifting the equilibrium toward ester formation.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) provides an inert environment, preventing hydrolysis of the acyl chloride.
-
Molar Ratio : A 1:1.2 ratio of 2-methyl-8-hydroxyquinoline to 4-chlorobenzoyl chloride maximizes conversion.
In a standardized protocol, 2-methyl-8-hydroxyquinoline (1.0 equiv) is dissolved in anhydrous DCM, followed by the addition of 4-chlorobenzoyl chloride (1.2 equiv) and pyridine (1.5 equiv). The mixture is stirred at room temperature for 12 hours, after which the solvent is evaporated. The crude product is recrystallized from ethanol to yield this compound as a white solid (75–80% yield).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
